2-Methoxyestradiol

Catalog No.
S548450
CAS No.
362-07-2
M.F
C19H26O3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyestradiol

CAS Number

362-07-2

Product Name

2-Methoxyestradiol

IUPAC Name

(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1

InChI Key

CQOQDQWUFQDJMK-SSTWWWIQSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

(17 beta)-2-methoxyestra-1,3,5(10)-triene-3,17-diol, 2 Methoxyestradiol, 2 Methoxyestradiol 17 beta, 2 Methoxyoestradiol, 2-(methyl-11C)methoxyestradiol, 2-methoxyestradiol, 2-methoxyestradiol, (17alpha)-isomer, 2-methoxyestradiol-17 beta, 2-methoxyoestradiol, Panzem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)O

Description

The exact mass of the compound 2-Methoxyestradiol is 302.18819 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659853. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Antineoplastic Agents - Antimitotic Agents - Tubulin Modulators. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C18 steroids (estrogens) and derivatives [ST0201]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-tumor effects:

  • 2-ME has been shown to exhibit anti-proliferative effects in various cancer cell lines, including breast, prostate, and colon cancers []. It disrupts cell division by interfering with microtubule assembly and inducing cell cycle arrest [].
  • Unlike traditional anti-estrogens, 2-ME can exert its effects even in tumors lacking estrogen receptors, making it a potential therapeutic option for these cancers [].

Inducing tumor cell death:

  • Studies suggest that 2-ME can trigger apoptosis (programmed cell death) in cancer cells through multiple pathways, including activation of caspases and disruption of mitochondrial function [].
  • This ability to induce cell death, independent of estrogen receptor status, holds promise for overcoming resistance to conventional therapies [].

Anti-angiogenic properties:

  • Cancer growth relies heavily on the formation of new blood vessels (angiogenesis). 2-ME has been shown to inhibit the growth of new blood vessels, potentially limiting tumor growth and spread [].
  • This anti-angiogenic effect may further enhance its anti-tumor potential [].

Combination therapies:

  • Research suggests that 2-ME may work synergistically with other cancer treatments, such as chemotherapy and radiation therapy [].
  • Combining 2-ME with these therapies could potentially improve treatment efficacy while reducing side effects [].

2-Methoxyestradiol is a naturally occurring metabolite of estradiol and 2-hydroxyestradiol. Specifically, it is the 2-methyl ether of 2-hydroxyestradiol, characterized by the chemical formula C19H26O3C_{19}H_{26}O_{3} and a molar mass of approximately 302.414 g/mol . This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, as it functions as an angiogenesis inhibitor—preventing the formation of new blood vessels that tumors require for growth . Despite its low potency relative to estradiol, 2-methoxyestradiol exhibits unique biological activities, including vasodilation and apoptosis induction in certain cancer cell lines .

Involving 2-methoxyestradiol include its conversion from estradiol through methylation at the hydroxyl group at position 2. It can undergo various metabolic transformations, primarily through hydroxylation and conjugation reactions, which affect its biological activity and pharmacokinetics. Notably, it is metabolized to several hydroxyestrogens, impacting its efficacy as a therapeutic agent .

2-Methoxyestradiol exhibits several biological activities:

  • Angiogenesis Inhibition: It effectively inhibits the formation of new blood vessels, which is crucial for tumor growth .
  • Induction of Apoptosis: The compound has been shown to induce programmed cell death in various cancer cell lines, contributing to its anticancer properties .
  • Vasodilation: It acts as a vasodilator, which may have implications for cardiovascular health .
  • Hormonal Effects: Although it interacts poorly with estrogen receptors (with a potency approximately 2000-fold lower than estradiol), it can influence sex hormone-binding globulin levels, affecting hormonal balance in men .

The synthesis of 2-methoxyestradiol can be achieved through several methods:

  • Methylation of 2-Hydroxyestradiol: The most direct route involves methylating the hydroxyl group at position 2 of 2-hydroxyestradiol using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
  • Biotransformation: It can also be produced via enzymatic processes involving cytochrome P450 enzymes that catalyze the hydroxylation of estrone and estradiol to form hydroxyestrogens, followed by methylation .

Due to its biological properties, 2-methoxyestradiol has been explored for various applications:

  • Cancer Therapy: It is primarily investigated for its potential role in treating cancers due to its ability to inhibit angiogenesis and induce apoptosis in tumor cells .
  • Cardiovascular Health: Its vasodilatory effects suggest possible applications in treating cardiovascular diseases .
  • Hormonal Regulation: The compound may have implications for managing conditions related to hormonal imbalances due to its effects on sex hormone-binding globulin levels .

Several compounds share structural similarities with 2-methoxyestradiol. Here are some notable examples:

Compound NameStructure SimilarityBiological ActivityUnique Features
EstradiolCore steroid structureStrong estrogenic activityPrimary natural estrogen hormone
2-HydroxyestradiolHydroxylated formModerate estrogenic activityPrecursor to 2-methoxyestradiol
4-HydroxyestradiolHydroxylated formEstrogen receptor agonistMore potent than 2-methoxyestradiol
16α-HydroxyestroneHydroxylated formWeak estrogenic activityInvolved in different metabolic pathways
4-MethoxyestroneMethylated formModerate estrogenic activityExhibits different pharmacological profiles

Each of these compounds has unique properties that differentiate them from 2-methoxyestradiol. Notably, while many share similar core steroid structures, their biological activities and receptor interactions vary significantly.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

302.18819469 g/mol

Monoisotopic Mass

302.18819469 g/mol

Heavy Atom Count

22

Appearance

white solid powder

Melting Point

189 - 190 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6I2QW73SR5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (92.68%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (92.68%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (92.68%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (92.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (92.68%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (92.68%): May cause cancer [Danger Carcinogenicity];
H360 (92.68%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (92.68%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (95.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of breast cancer and inflammatory diseases such as rheumatoid arthritis.

Pharmacology

2-Methoxyestradiol belongs to the family of drugs called angiogenesis inhibitors. It also acts as a vasodilator.
2-Methoxyestradiol is an orally bioavailable estradiol metabolite with potential antineoplastic activity. 2-Methoxyestradiol inhibits angiogenesis by reducing endothelial cell proliferation and inducing endothelial cell apoptosis. This agent also inhibits tumor cell growth by binding to tubulin, resulting in antimitotic activity, and by inducing caspase activation, resulting in cell cycle arrest in the G2 phase, DNA fragmentation, and apoptosis. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

2-Methoxyestradiol is an angiogenesis inhibitor, and has been shown to attack both tumor cells and their blood supply in preclinical testing. 2-methoxyestradiol is a naturally occurring estrogen metabolite but has no undesired estrogenic activity.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

362-07-2

Metabolism Metabolites

In vivo metabolism, assessed using 24-h collections of urine from cancer patients treated with 2ME2 revealed that <0.01% of the total administered dose of 2ME2 is excreted unchanged in urine and about 1% excreted as glucuronides. Collectively, this suggests that glucuronidation and subsequent urinary excretion are elimination pathways for 2ME2.
2-O-methoxyestradiol has known human metabolites that include 2-Methoxy-estradiol-17beta 3-glucuronide.
2-O-methoxyestradiol is a known human metabolite of 2-hydroxyestradiol.

Wikipedia

2-Methoxyestradiol

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C18 steroids (estrogens) and derivatives [ST0201]

Dates

Modify: 2023-08-15
1: Perez-Sepulveda A, España-Perrot PP, Norwitz ER, Illanes SE. Metabolic pathways involved in 2-methoxyestradiol synthesis and their role in preeclampsia. Reprod Sci. 2013 Sep;20(9):1020-9. doi: 10.1177/1933719113477483. Epub 2013 Mar 1. Review. PubMed PMID: 23456663; PubMed Central PMCID: PMC3745713.
2: Machado-Linde F, Pelegrin P, Sanchez-Ferrer ML, Leon J, Cascales P, Parrilla JJ. 2-methoxyestradiol in the pathophysiology of endometriosis: focus on angiogenesis and therapeutic potential. Reprod Sci. 2012 Oct;19(10):1018-29. doi: 10.1177/1933719112446080. Epub 2012 Aug 8. Review. PubMed PMID: 22875846.
3: Peyrat JF, Brion JD, Alami M. Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. Curr Med Chem. 2012;19(24):4142-56. Review. PubMed PMID: 22709003.
4: Verenich S, Gerk PM. Therapeutic promises of 2-methoxyestradiol and its drug disposition challenges. Mol Pharm. 2010 Dec 6;7(6):2030-9. doi: 10.1021/mp100190f. Epub 2010 Oct 21. Review. PubMed PMID: 20831190; PubMed Central PMCID: PMC3059899.
5: Mueck AO, Seeger H. 2-Methoxyestradiol--biology and mechanism of action. Steroids. 2010 Oct;75(10):625-31. doi: 10.1016/j.steroids.2010.02.016. Epub 2010 Mar 7. Review. PubMed PMID: 20214913.
6: Dubey RK, Jackson EK. Potential vascular actions of 2-methoxyestradiol. Trends Endocrinol Metab. 2009 Oct;20(8):374-9. doi: 10.1016/j.tem.2009.04.007. Epub 2009 Sep 4. Review. PubMed PMID: 19734053; PubMed Central PMCID: PMC2761235.
7: Kirches E, Warich-Kirches M. 2-methoxyestradiol as a potential cytostatic drug in gliomas? Anticancer Agents Med Chem. 2009 Jan;9(1):55-65. Review. PubMed PMID: 19149482.
8: Dragun D, Haase-Fielitz A. Low catechol-O-methyltransferase and 2-methoxyestradiol in preeclampsia: more than a unifying hypothesis. Nephrol Dial Transplant. 2009 Jan;24(1):31-3. doi: 10.1093/ndt/gfn534. Epub 2008 Nov 27. Review. PubMed PMID: 19039028.
9: Sutherland TE, Anderson RL, Hughes RA, Altmann E, Schuliga M, Ziogas J, Stewart AG. 2-Methoxyestradiol--a unique blend of activities generating a new class of anti-tumour/anti-inflammatory agents. Drug Discov Today. 2007 Jul;12(13-14):577-84. Epub 2007 Jun 26. Review. PubMed PMID: 17631253.
10: Dantas AP, Sandberg K. Does 2-methoxyestradiol represent the new and improved hormone replacement therapy for atherosclerosis? Circ Res. 2006 Aug 4;99(3):234-7. Review. PubMed PMID: 16888248.

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